molecular formula C23H21N3O3S2 B2653330 N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850911-03-4

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2653330
CAS No.: 850911-03-4
M. Wt: 451.56
InChI Key: GKJKMGFMFVZZLK-VHXPQNKSSA-N
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Description

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound features a complex molecular structure that combines a 2-iminobenzothiazole core with a phenylsulfonamide group, a structural motif seen in compounds investigated for various biological activities . Related benzothiazole sulfonamides have been studied as potential inhibitors of enzymes like IspF in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in many bacteria and parasites, making it a target for anti-infective agent development . Other structural analogs, specifically those containing the 2,3-dihydro-1,3-benzothiazol-2-ylidene group, have been identified as cannabinoid receptor ligands, suggesting potential research applications in neuroscience and pharmacology . The specific research applications for this compound are not fully characterized, and researchers are encouraged to conduct their own investigations to determine its mechanism of action and potential uses. This product is strictly for research purposes and is labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-8-7-11-20-21(16)25(2)23(30-20)24-22(27)17-12-14-19(15-13-17)31(28,29)26(3)18-9-5-4-6-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKMGFMFVZZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethyl-2,3-dihydro-1,3-benzothiazole with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Dihydrothiazole Family

The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () shares a nearly identical dihydrothiazole framework but differs in substituents: it features 3-(2-methoxyphenyl) and 4-phenyl groups instead of 3,4-dimethyl groups. Key structural distinctions include:

  • Bond geometry: The dihydrothiazole ring in the methoxyphenyl analogue exhibits bond lengths (e.g., C–S: 1.74 Å, C–N: 1.33 Å) and angles (e.g., C3–C2–N1: 123.2°) within standard ranges for such systems .
  • Crystal packing : The methoxyphenyl derivative forms intermolecular C–H···O and π–π interactions, stabilizing its lattice . The dimethyl groups in the target compound could reduce π-stacking efficiency but enhance hydrophobic interactions.
Sulfonamide Group Variations

The methyl(phenyl)sulfamoyl group in the target compound contrasts with other sulfonamide derivatives:

  • Alkyl vs. aryl sulfonamides: The compound 4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide () substitutes methyl(phenyl) with butyl/ethyl groups. Alkyl chains increase lipophilicity (logP ~3.5 vs.
  • Sulfonyl-linked triazoles : describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones , where sulfonyl groups participate in tautomeric equilibria (thione vs. thiol). The target compound’s sulfamoyl group lacks tautomerism but retains strong electron-withdrawing characteristics, which may influence reactivity in biological systems .
Benzamide Derivatives with Heterocyclic Moieties
  • Dioxothiazolidine analogues: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replaces the dihydrobenzothiazole with a dioxothiazolidine ring.
  • Imidazole-linked benzamides : highlights N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide , which demonstrates anticancer activity. While the target compound lacks an imidazole, its dihydrobenzothiazole may similarly engage in hydrogen bonding or intercalation mechanisms .
Physicochemical and Spectral Comparisons
  • IR spectroscopy : Sulfonamide-containing compounds (e.g., ) show ν(C=S) at 1243–1258 cm⁻¹ and ν(NH) at 3150–3319 cm⁻¹. The target compound’s methyl(phenyl)sulfamoyl group is expected to exhibit ν(S=O) near 1350 cm⁻¹ and ν(NH) ~3300 cm⁻¹, consistent with sulfonamide motifs .
  • NMR data : In dihydrothiazole analogues (), aromatic protons resonate at δ 6.8–8.2 ppm, while the dimethyl groups in the target compound would appear as singlets near δ 2.1–2.5 ppm .

Tables

Table 1. Structural Comparison of Dihydrothiazole Derivatives
Compound Dihydrothiazole Substituents Sulfonamide Group Reference
Target compound 3,4-dimethyl Methyl(phenyl)sulfamoyl N/A
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl... 3-(2-methoxyphenyl), 4-phenyl None (4-methylbenzamide)
4-[butyl(ethyl)sulfamoyl]-N-(3,4-... 3,4-dimethyl Butyl/ethylsulfamoyl
Table 2. Key Spectral Data of Analogues
Compound Type IR Bands (cm⁻¹) NMR Shifts (δ, ppm) Reference
Sulfonamide triazoles ν(C=S): 1247–1255, ν(NH): 3278–3414 Aromatic H: 7.2–8.5
Dihydrothiazole ν(C=O): 1663–1682 CH₃ (dimethyl): 2.1–2.5
Imidazole benzamides ν(C=N): 1600–1650 Imidazole H: 7.5–8.0

Biological Activity

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzothiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core linked to a sulfamoyl group. This unique arrangement contributes to its biological activity. The molecular formula is C17H18N2O2SC_{17}H_{18}N_2O_2S, and its IUPAC name is this compound.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

A study on the anticancer properties of benzothiazole derivatives revealed that this compound demonstrated potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)9.8
A549 (Lung)15.0
HCT116 (Colon)11.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated using standard disk diffusion methods against common bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16
Bacillus subtilis14

The results indicate that this compound possesses significant antibacterial properties comparable to standard antibiotics such as norfloxacin .

Case Studies and Research Findings

Recent research has highlighted the potential of benzothiazole derivatives in treating resistant microbial infections. In one case study involving a multi-drug resistant strain of E. coli, the compound was shown to restore sensitivity to conventional antibiotics when used in combination therapy.

Another study focused on its use in combination with chemotherapeutic agents for enhanced efficacy against resistant cancer cell lines. The findings suggested synergistic effects that could improve treatment outcomes in patients with advanced malignancies.

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